Cas no 22128-43-4 (4-Methyl-1-octyn-4-ol)
4-Methyl-1-octyn-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-Octyn-4-ol, 4-methyl-
- 4-methyloct-1-yn-4-ol
- (?à)-4-Methyl-1-octyn-4-ol
- 4-Methyl-1-octyn-4-ol
- 4-Methyl-4-hydroxy-1-octyne
- 4-METHYLOCTIN-4-OL
- 4-hydroxy-4-methyl-1-octyne
- VWNNGOBVFMFPNE-UHFFFAOYSA-N
- SY041514
- CS-0449725
- AC1974
- CS-12249
- 22128-43-4
- MFCD02660904
- AKOS006277756
- XAA12843
- SCHEMBL6152885
- DTXSID40447950
- EN300-6398802
- DB-113385
-
- MDL: MFCD02660904
- Inchi: 1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h2,10H,4,6-8H2,1,3H3
- InChI Key: VWNNGOBVFMFPNE-UHFFFAOYSA-N
- SMILES: OC(C)(CC#C)CCCC
Computed Properties
- Exact Mass: 140.12018
- Monoisotopic Mass: 140.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 2.2
Experimental Properties
- Density: 0.885±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: -16°C (estimate)
- Boiling Point: 226.76°C (rough estimate)
- Refractive Index: 1.4441 (589.3 nm 20 ºC)
- Solubility: Slightly soluble (2 g/l) (25 º C),
- PSA: 20.23
4-Methyl-1-octyn-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB527036-1 g |
4-Methyl-1-octyn-4-ol, 95%; . |
22128-43-4 | 95% | 1g |
€167.60 | 2023-07-11 | |
| abcr | AB527036-5 g |
4-Methyl-1-octyn-4-ol, 95%; . |
22128-43-4 | 95% | 5g |
€423.00 | 2023-07-11 | |
| abcr | AB527036-10 g |
4-Methyl-1-octyn-4-ol, 95%; . |
22128-43-4 | 95% | 10g |
€632.20 | 2023-07-11 | |
| Ambeed | A947702-250mg |
4-Methyl-1-octyn-4-ol |
22128-43-4 | 95% | 250mg |
$20.0 | 2024-04-21 | |
| Ambeed | A947702-1g |
4-Methyl-1-octyn-4-ol |
22128-43-4 | 95% | 1g |
$53.0 | 2024-04-21 | |
| Ambeed | A947702-5g |
4-Methyl-1-octyn-4-ol |
22128-43-4 | 95% | 5g |
$160.0 | 2024-04-21 | |
| Chemenu | CM101777-5g |
1-Octyn-4-ol, 4-methyl- |
22128-43-4 | 95% | 5g |
$*** | 2023-03-29 | |
| Chemenu | CM101777-10g |
1-Octyn-4-ol, 4-methyl- |
22128-43-4 | 95% | 10g |
$*** | 2023-03-29 | |
| Chemenu | CM101777-25g |
1-Octyn-4-ol, 4-methyl- |
22128-43-4 | 95% | 25g |
$*** | 2023-03-29 | |
| eNovation Chemicals LLC | D626791-1g |
4-Methyl-1-octyn-4-ol |
22128-43-4 | 97% | 1g |
$120 | 2024-05-24 |
4-Methyl-1-octyn-4-ol Suppliers
4-Methyl-1-octyn-4-ol Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 4-Methyl-1-octyn-4-ol
4-Methyl-1-octyn-4-ol: A Comprehensive Overview
4-Methyl-1-octyn-4-ol, also known by its CAS number CAS No. 22128-43-4, is a versatile organic compound with a unique structure that has garnered significant attention in both academic and industrial research. This compound, classified as an alkyne alcohol, exhibits a combination of properties that make it valuable in various applications. In this article, we will delve into the structural characteristics, chemical properties, synthesis methods, and recent advancements in its applications.
The molecular structure of 4-Methyl-1-octyn-4-ol consists of an eight-carbon chain with a triple bond between the first and second carbons, a hydroxyl group (-OH) attached to the fourth carbon, and a methyl group (-CH₃) also located at the fourth carbon. This arrangement gives the compound its distinctive reactivity and functional versatility. The presence of both a triple bond and an alcohol group makes it a unique molecule, capable of participating in a wide range of chemical reactions.
One of the key features of 4-Methyl-1-octyn-4-ol is its ability to undergo various types of reactions due to the electron-deficient nature of the triple bond. This property has been extensively exploited in organic synthesis, particularly in the formation of complex molecules through processes such as hydrocyanation, hydration, and cycloaddition reactions. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, including pharmaceutical agents and agrochemicals.
The synthesis of 4-Methyl-1-octyn-4-ol has been approached through multiple pathways. Traditional methods involve the hydroboration of terminal alkynes followed by oxidation to yield the corresponding alcohol. However, recent advancements have focused on developing more efficient and environmentally friendly routes. For instance, researchers have explored catalytic hydrogenation techniques using transition metal catalysts to achieve higher yields and better selectivity.
In terms of applications, 4-Methyl-1-octyn-4-ol has found utility in several industries. Its ability to form stable complexes with metal ions has made it valuable in catalysis and materials science. Additionally, its role as an intermediate in drug discovery has been significant, with recent studies demonstrating its potential in the development of anti-inflammatory and anticancer agents.
The latest research on 4-Methyl-1-octyn-4-ol has focused on understanding its interactions with biological systems. Studies have shown that it exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for drug development. Furthermore, investigations into its biodegradation pathways have provided insights into its environmental impact, which is crucial for sustainable chemical practices.
In conclusion, 4-Methyl-1-octyn-4-ol, with its unique structure and versatile reactivity, continues to be a subject of intense research across multiple disciplines. Its applications span from organic synthesis to materials science and pharmacology, with ongoing studies uncovering new possibilities for its use. As scientific understanding advances, this compound is poised to play an even more significant role in both academic research and industrial applications.
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